2-Ethyl-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one
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Overview
Description
2-Ethyl-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one is a flavonoid derivative. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its unique structure, is of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate phenolic compounds with ethyl groups under controlled conditions. Common synthetic routes may include:
Claisen-Schmidt Condensation: This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base.
Aldol Condensation: This reaction involves the formation of a β-hydroxy ketone or aldehyde, followed by dehydration to yield the flavonoid structure.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, such as methylation or acetylation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Methyl iodide (CH3I), acetic anhydride (C4H6O3).
Major Products
Oxidation Products: Quinones, epoxides.
Reduction Products: Dihydro derivatives.
Substitution Products: Methylated or acetylated flavonoids.
Scientific Research Applications
2-Ethyl-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a model compound to study flavonoid chemistry and reactivity.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its anticancer and neuroprotective effects.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 2-Ethyl-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and upregulate antioxidant enzymes.
Anti-inflammatory Activity: It can inhibit pro-inflammatory cytokines and enzymes like COX-2.
Anticancer Activity: The compound may induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits neuroprotective and anti-inflammatory activities.
Uniqueness
2-Ethyl-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one is unique due to its specific ethyl and hydroxyl substitutions, which may confer distinct biological activities and chemical reactivity compared to other flavonoids.
Properties
Molecular Formula |
C17H14O5 |
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Molecular Weight |
298.29 g/mol |
IUPAC Name |
2-ethyl-5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C17H14O5/c1-2-13-15(9-3-5-10(18)6-4-9)17(21)16-12(20)7-11(19)8-14(16)22-13/h3-8,18-20H,2H2,1H3 |
InChI Key |
OGFYUQBVRBBUDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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